molecular formula C17H29NO3 B6722075 Methyl 6-oxo-6-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)hexanoate

Methyl 6-oxo-6-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)hexanoate

Cat. No.: B6722075
M. Wt: 295.4 g/mol
InChI Key: QNCYGUXTEVRENC-UHFFFAOYSA-N
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Description

Methyl 6-oxo-6-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)hexanoate is a complex organic compound featuring a bicyclic structure. This compound is part of the azabicyclo[3.2.1]octane family, which is known for its significant biological activities and applications in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-oxo-6-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)hexanoate typically involves the enantioselective construction of the azabicyclo[3.2.1]octane scaffold. This process often starts with an acyclic starting material that contains the necessary stereochemical information . The key steps include:

    Formation of the bicyclic scaffold: This is achieved through a series of stereocontrolled transformations.

    Functional group modifications: Introduction of the oxo and ester groups to complete the synthesis.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis routes, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-oxo-6-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)hexanoate can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxo derivatives.

    Reduction: Conversion of oxo groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 6-oxo-6-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)hexanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 6-oxo-6-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)hexanoate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This can lead to various biological effects, such as inhibition or activation of enzymatic reactions .

Properties

IUPAC Name

methyl 6-oxo-6-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO3/c1-16(2)9-13-10-17(3,11-16)12-18(13)14(19)7-5-6-8-15(20)21-4/h13H,5-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNCYGUXTEVRENC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CC(C1)(CN2C(=O)CCCCC(=O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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